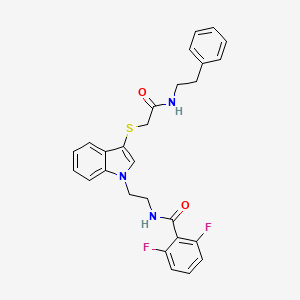![molecular formula C9H11BrO2 B2949424 [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol CAS No. 860610-76-0](/img/structure/B2949424.png)
[2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol: is an organic compound with the molecular formula C9H11BrO2. It is a brominated derivative of phenylmethanol, characterized by the presence of a bromine atom, a hydroxymethyl group, and a methyl group on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol typically involves the bromination of 3-methylbenzyl alcohol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality.
化学反应分析
Types of Reactions:
Oxidation: [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOH or KOtBu in an appropriate solvent.
Major Products:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methane.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential use in drug development and pharmaceutical research.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The pathways involved include nucleophilic substitution and oxidation-reduction reactions.
相似化合物的比较
[2-Bromo-5-(hydroxymethyl)pyridine]: Similar structure but with a pyridine ring instead of a benzene ring.
[2-Bromo-5-hydroxybenzyl alcohol]: Lacks the methyl group present in [2-Bromo-5-(hydroxymethyl)-3-methylphenyl]methanol.
Uniqueness:
- The presence of both a bromine atom and a hydroxymethyl group on the benzene ring makes this compound unique in its reactivity and applications. The methyl group further enhances its chemical properties and potential uses in various fields.
属性
IUPAC Name |
[4-bromo-3-(hydroxymethyl)-5-methylphenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-6-2-7(4-11)3-8(5-12)9(6)10/h2-3,11-12H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOKNXFEFMZIHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)CO)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)isoxazole-5-carboxamide](/img/structure/B2949341.png)
![2-[(2-methylphenyl)methyl]-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2949342.png)
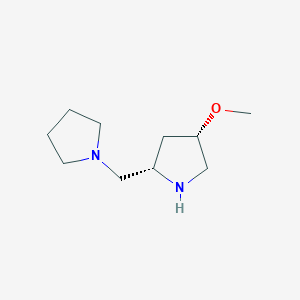
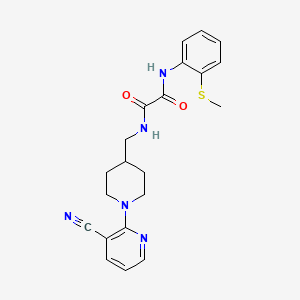
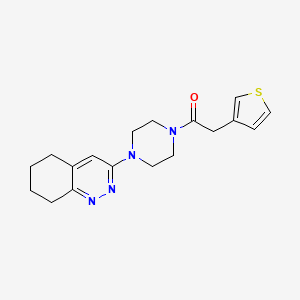
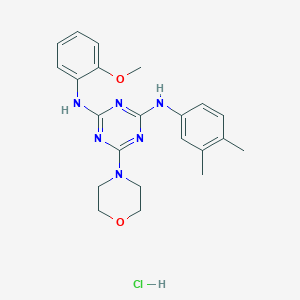
![1-(2-chlorophenyl)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]urea](/img/structure/B2949351.png)
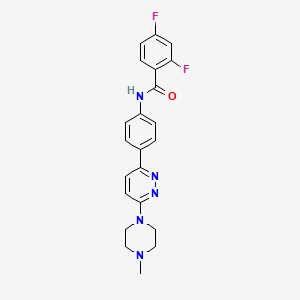
![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-N-methylmethanamine hydrochloride](/img/structure/B2949354.png)
![1-(3-cyano-6-ethylquinolin-4-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2949357.png)
![3-{[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-1-(2-methoxyphenyl)urea](/img/structure/B2949359.png)
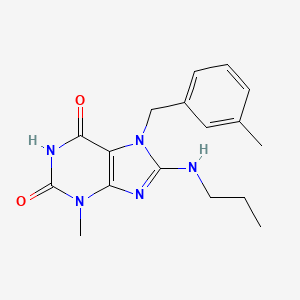
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2949362.png)
